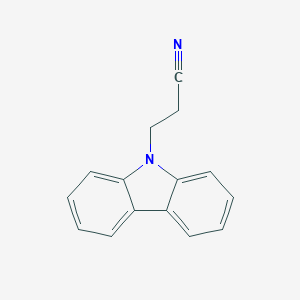

3-(9H-carbazol-9-yl)propanenitrile

Description

Properties

IUPAC Name |

3-carbazol-9-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGSRHMFASEGPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920382 | |

| Record name | 9H-Carbazole-9-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5337-01-9 | |

| Record name | Carbazole-9-propionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole-9-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Addition of Carbazole to Acrylonitrile

The most widely documented synthesis involves the direct reaction of carbazole with acrylonitrile (ACN) under controlled conditions. This method leverages the nucleophilic nature of the carbazole nitrogen, which attacks the electron-deficient β-carbon of acrylonitrile in a Michael addition mechanism.

-

Reactants : Carbazole (83.5 g, 0.5 mol) and acrylonitrile (375 mL, 302.25 g, 5.7 mol).

-

Solvent : The reaction is conducted in neat acrylonitrile, which acts as both reactant and solvent.

-

Conditions : The mixture is stirred at elevated temperatures (exact temperature unspecified) until completion.

-

Work-up : The product is precipitated, filtered, and washed to remove excess acrylonitrile.

Key Advantages :

-

High yield due to the large excess of acrylonitrile (molar ratio ~1:11.4).

-

Simplified purification by precipitation.

Limitations :

-

Requires careful temperature control to avoid side reactions, such as polymerization of acrylonitrile.

Alternative Pathways and Modifications

While the nucleophilic addition method dominates literature, patent WO2008038301A1 describes related strategies for functionalizing carbazole derivatives. Although this patent focuses on synthesizing 4-(2,3-epoxypropoxy)carbazole (an intermediate for Carvedilol), its insights into carbazole reactivity inform potential optimizations for this compound:

-

Base Catalysis : Alkali hydroxides (e.g., NaOH) or organic amines could enhance reaction rates by deprotonating carbazole.

-

Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) may improve solubility of carbazole.

Reaction Optimization and Mechanistic Insights

Role of Stoichiometry and Solvent

The molar excess of acrylonitrile ensures high conversion of carbazole. Kinetic studies suggest the reaction follows second-order kinetics, dependent on both carbazole and acrylonitrile concentrations.

Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Carbazole:ACN ratio | 1:10 to 1:12 | Maximizes conversion |

| Temperature | 60–80°C (inferred) | Balances rate vs. side reactions |

| Reaction time | 12–24 hours | Ensures completion |

Side Reactions and Mitigation

-

Polymerization of ACN : Controlled temperatures (<80°C) and inert atmospheres suppress radical polymerization.

-

Incomplete Conversion : Excess ACN and extended reaction times address this issue.

Characterization of this compound

Spectroscopic Analysis

-

δ 8.20–6.80 (m, 8H, carbazole aromatic protons + NH).

-

δ 4.06 (br s, 2H, N–CH2).

-

δ 2.86 (br s, 2H, CH2–CN).

-

δ 176.8 (C≡N).

-

δ 139.7–109.0 (carbazole aromatic carbons).

-

δ 54.8 (N–CH2), 44.6 (CH2–CN).

FT-IR :

-

Strong absorption at ~2240 cm⁻¹ (C≡N stretch).

Purity and Stability

-

Stability : Stable under inert storage but susceptible to hydrolysis in acidic/alkaline conditions.

Industrial-Scale Considerations

Scalability Challenges

-

Exothermic Reaction : Large-scale batches necessitate cooling systems to prevent runaway reactions.

-

Purification : Recrystallization from ethanol/water mixtures improves yield but adds steps.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

3-(9H-carbazol-9-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

Oxidation: Carbazole derivatives with additional functional groups.

Reduction: 3-(9H-carbazol-9-yl)propanamine.

Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

One of the primary applications of 3-(9H-carbazol-9-yl)propanenitrile is as a host material in OLEDs. The compound exhibits high triplet energy and bipolar charge transport properties, making it suitable for efficient light emission. Research indicates that devices utilizing this compound demonstrate improved stability and efficiency compared to traditional materials.

| Property | Value |

|---|---|

| Triplet Energy | High |

| Charge Transport | Bipolar |

| Device Efficiency | Enhanced |

Photonic Devices

The photophysical properties of this compound lend themselves to applications in photonic devices. Its ability to facilitate charge transport and emit light under specific conditions makes it a candidate for use in lasers and other optical components.

Materials Science

Resistive Memory Devices

In materials science, this compound is explored for its potential in resistive memory devices. These devices rely on the ability of the material to switch between conductive and non-conductive states, which is influenced by the electronic properties of the compound. Studies have shown that incorporating this compound can enhance the performance and longevity of memory devices .

Polymer Development

The polymerization of this compound leads to new materials with unique electrochemical properties. Research has demonstrated that polymers derived from this compound exhibit promising characteristics for applications in sensors and electrochromic displays .

Biomedical Applications

While specific biological applications are less documented, preliminary studies suggest that derivatives of this compound may possess anti-cancer and anti-inflammatory properties. The potential for these derivatives to act as therapeutic agents is an area of active research, indicating a future direction for drug development .

Computational Studies

Computational chemistry plays a crucial role in understanding the structure-property relationships of materials based on this compound. By employing simulations and modeling, researchers can predict how modifications to the compound's structure may enhance its properties for specific applications .

Case Study 1: OLED Performance Enhancement

A study evaluated OLEDs fabricated with varying concentrations of this compound as a host material. The results indicated that devices with higher concentrations exhibited increased luminous efficacy and longer operational lifetimes compared to those using conventional hosts.

Case Study 2: Resistive Switching Mechanism

Research into resistive memory devices incorporating this compound revealed a distinct switching mechanism attributed to the unique electronic properties of the nitrile group. Devices demonstrated stable switching cycles over extended periods, showcasing potential for commercial memory solutions.

Mechanism of Action

The mechanism by which 3-(9H-carbazol-9-yl)propanenitrile exerts its effects is primarily related to its electronic properties. The carbazole moiety acts as a charge carrier, facilitating electron transport in electronic devices. The nitrile group can participate in various chemical reactions, further modifying the compound’s properties. The molecular targets and pathways involved are largely dependent on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Key Insights :

- Structural Influence : The nitrile group in 3-(9H-carbazol-9-yl)propanenitrile facilitates polymerization for memristors, whereas ethynyl groups in bicarbazole derivatives (e.g., 6,6′-bis(phenylethynyl)-9H,9′H-3,3′-bicarbazole) enhance conjugation, shifting emission wavelengths .

- Alkyl Chain Effects : Longer alkyl chains (e.g., hexyl vs. ethyl) reduce aggregation in solid-state fluorophores, improving color purity .

Key Insights :

- Oxadiazole Derivatives: Compounds like 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone show superior antimicrobial activity (MIC: 6.25 µg/mL) compared to simpler carbazole derivatives, attributed to the electron-deficient oxadiazole ring enhancing target binding .

Structural Analogues and Derivatives

Key Insights :

- Brominated Derivatives : Bromine atoms in 5-(3,6-dibromo-9H-carbazol-9-yl)pentanenitrile enhance charge transport in semiconductors but may reduce fluorescence quantum yield due to heavy atom effects .

- Phenyl Substitution : 9-Phenyl-9H-carbazole exhibits higher thermal stability (Tₘ > 200°C) than this compound, making it preferable for high-temperature device fabrication .

Biological Activity

3-(9H-Carbazol-9-yl)propanenitrile, also known as EVT-432411, is a compound of significant interest due to its potential biological activities and applications in various fields such as materials science and biomedical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

This compound features a carbazole moiety linked to a propanenitrile group. The chemical structure allows for diverse chemical reactions, particularly involving the nitrile group and the carbazole ring system. This compound can undergo hydrolysis to yield carboxylic acids or reduction to form amines, making it versatile for further functionalization.

The biological activity of this compound is primarily attributed to its structural characteristics:

- Electrophilic Aromatic Substitution : The carbazole ring can undergo electrophilic substitution, which may influence its interaction with biological targets.

- Redox Activity : The nitrile group can participate in redox reactions, which is crucial for its application in electrochromic devices and potentially in biological systems .

Anti-inflammatory Activity

Research indicates that some carbazole derivatives possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines or modulate pathways involved in inflammation. Further exploration into this compound could reveal similar effects.

Study on Spectro-Electrochemical Behavior

In a study examining the electrochemical properties of poly(this compound), researchers found that this polymer exhibited reversible color changes upon electrochemical oxidation and reduction, indicating potential applications in electrochromic devices. The study also highlighted its solubility in various solvents and stable behavior under different conditions .

Memory Devices

Another research effort demonstrated the use of poly(this compound) in rewritable resistive memory devices. The device showcased a remarkable lifetime and stability, suggesting that this compound could be instrumental in developing advanced electronic materials .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 3-(9H-carbazol-9-yl)propanenitrile, and how can its purity be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving carbazole derivatives and acrylonitrile precursors. A catalytic hydrogenation approach using RANEY nickel under high-pressure hydrogen (65–75 atm) in dioxane at 120°C for 90 minutes has been reported to yield intermediates like 3-(9H-carbazol-9-yl)propan-1-amine, which can be further functionalized . Purification often involves vacuum distillation and chromatography (e.g., silica gel column) to achieve >95% purity. Monitoring reaction progress via TLC and confirming purity via NMR (e.g., absence of residual solvents) is critical .

Q. How can structural characterization of this compound be performed using crystallographic tools?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is widely used for resolving bond lengths, angles, and packing motifs . ORTEP-III with a graphical interface (e.g., ORTEP-3 for Windows) facilitates visualization of thermal ellipsoids and hydrogen bonding networks . For amorphous samples, FTIR (e.g., peaks at 3050 cm⁻¹ for C-H stretching and 2225 cm⁻¹ for nitrile groups) and NMR (¹H/¹³C) provide complementary data .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While not classified as hazardous, standard precautions include using PPE (gloves, goggles), avoiding inhalation/ingestion, and working in a fume hood. In case of skin contact, rinse with water for 15 minutes. Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound derivatives for optoelectronic applications?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize geometries and predict HOMO-LUMO gaps, charge transport properties, and absorption/emission spectra. For example, derivatives with phenylethynyl substituents exhibit red-shifted emission due to extended π-conjugation, as validated by experimental photoluminescence data . Molecular dynamics simulations further assess aggregation behavior in thin films .

Q. What strategies resolve contradictions in spectroscopic data during derivative synthesis?

Discrepancies in NMR or mass spectra (e.g., unexpected peaks) may arise from incomplete purification or side reactions. Techniques include:

- HPLC-MS to identify byproducts.

- 2D NMR (COSY, HSQC) to assign overlapping signals.

- Variable-temperature NMR to probe dynamic processes (e.g., rotamers). For instance, alkyl chain length in carbazole derivatives can alter intermolecular stacking, affecting solid-state emission profiles .

Q. How does the nitrile group in this compound influence its reactivity in polymer chemistry?

The nitrile group enables click chemistry (e.g., Huisgen cycloaddition) or radical polymerization. For example, poly[N-(3-(9H-carbazol-9-yl)propyl)-methacrylamide] exhibits rewritable resistive memory effects due to charge trapping at carbazole-nitrogen sites, as shown by cyclic voltammetry and I-V curve analysis . Controlled radical polymerization (ATRP) with this monomer yields polymers with tunable molecular weights (Đ < 1.2) .

Q. What experimental designs optimize the use of this compound in OLEDs?

Key steps include:

- Host-guest doping : Blend the compound with TADF emitters (e.g., phenoxazine-carbazole hybrids) to enhance exciton utilization .

- Thin-film deposition : Use spin-coating or vacuum sublimation (10⁻⁶ Torr) to achieve uniform layers.

- Device testing : Measure external quantum efficiency (EQE) and Commission Internationale de l’Éclairage (CIE) coordinates. Derivatives with hexyl chains show deep-blue emission (CIE: 0.15, 0.08), while ethyl analogs exhibit broader spectra due to aggregation .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.